An In-Depth Technical Guide to 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one (CAS 57980-07-1)
An In-Depth Technical Guide to 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one (CAS 57980-07-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one, a heterocyclic compound belonging to the pyranopyridine class. The document details its synthesis, structural characterization, and discusses its potential in the broader context of medicinal chemistry, drawing insights from structurally related compounds.
Introduction and Chemical Identity
4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one is a fused heterocyclic system that incorporates a pyranone ring fused to a pyridine core, with methyl and morpholino substituents. The pyranopyridine scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[1][2] This particular compound, identified by the CAS number 57980-07-1, represents a specific substitution pattern within this promising chemical class.
Key Identifiers:
| Identifier | Value |
| CAS Number | 57980-07-1 |
| IUPAC Name | 4-methyl-7-morpholin-4-ylpyrano[2,3-b]pyridin-2-one |
| Molecular Formula | C₁₃H₁₄N₂O₃ |
| Molecular Weight | 246.26 g/mol |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=N2)N3CCOCC3 |
| InChI Key | UGHFUCYBDDPFJX-UHFFFAOYSA-N |
Physicochemical and Structural Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While experimentally determined data for 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one is limited in publicly accessible literature, computational predictions and data from its crystallographic analysis provide valuable insights.
Table of Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 246.26 g/mol | PubChem |
| XLogP3 | 1.2 | PubChem (Computed) |
| Hydrogen Bond Donors | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 5 | PubChem (Computed) |
| Rotatable Bond Count | 1 | PubChem (Computed) |
| Topological Polar Surface Area | 51.7 Ų | PubChem (Computed) |
| Storage | Sealed in dry, room temperature | BLDpharm[3] |
Structural Elucidation
The definitive three-dimensional structure of 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one has been determined by single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 861008. The associated publication in Acta Crystallographica Section E: Structure Reports Online provides the detailed bond lengths, angles, and crystal packing information, confirming the planar pyranopyridine core and the conformation of the morpholino substituent.
Molecular Structure Diagram
Caption: 2D structure of 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one.
Synthesis and Characterization
A detailed synthetic protocol for 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one is described in the crystallographic literature. The general approach to similar pyranopyridine scaffolds often involves multi-step reactions starting from substituted pyridines.
General Synthetic Approach
While the specific details for this compound require consulting the primary literature, a plausible synthetic route, based on the synthesis of related pyranopyridines, is outlined below. This should be considered illustrative until the specific protocol is obtained.
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of pyranopyridine derivatives.
Spectroscopic Characterization
Comprehensive spectroscopic data is essential for the unambiguous identification and quality control of the compound. The primary literature associated with the crystal structure should contain detailed NMR, IR, and mass spectrometry data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the methyl, morpholino, and aromatic protons and carbons, with chemical shifts and coupling constants characteristic of the pyranopyridine scaffold.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O (lactone) and C=C/C=N bonds within the heterocyclic system.
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Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
Biological Activity and Therapeutic Potential (Contextual)
To date, there are no specific studies in the public domain detailing the biological activity of 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one. However, the broader class of pyranopyridine and related fused heterocyclic systems has been extensively investigated, revealing a wide array of pharmacological activities. This provides a strong rationale for the potential biological relevance of the title compound.
Anticancer Activity of Related Compounds
Numerous studies have demonstrated the potent anticancer activity of pyranopyridine and thiopyranopyrimidine derivatives. For instance, novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[4] Other pyranopyridine conjugates have shown inhibitory activity against key cancer-related kinases such as EGFR and VEGFR-2.[1] Given these precedents, it is plausible that 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one could be a candidate for screening in cancer-related assays.
Other Potential Biological Activities
The pyranopyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. Derivatives have been reported to possess:
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Antiviral activity: Some pyranopyrazoles have shown efficacy against human coronaviruses.[2]
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Antifungal activity: Thiopyrano[2,3-b]pyridine derivatives have been investigated for their antifungal properties.
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Neurotropic activity: Certain pyrano[3,4-c]pyridine derivatives have exhibited anticonvulsant and antipsychotic effects.
These findings suggest that 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one could be a valuable tool compound for screening across a variety of biological targets.
Potential Drug Discovery Workflow
Caption: A conceptual workflow for the evaluation of the therapeutic potential of the title compound.
Safety and Handling
Based on available supplier safety data, 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one should be handled with care in a laboratory setting.
GHS Hazard Statements:
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H302: Harmful if swallowed.[3]
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.[3]
Precautionary Statements:
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion and Future Directions
4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one is a well-characterized small molecule with a confirmed crystal structure. While its specific biological activity remains to be elucidated, its structural relationship to a broad class of pharmacologically active pyranopyridine derivatives makes it a compound of significant interest for further investigation. Future research should focus on screening this compound against a diverse panel of biological targets, particularly those related to oncology and infectious diseases, to unlock its full therapeutic potential.
References
- Shevchenko, M. (2007). Size-dependent interbranch peculiarities of X-ray extinction in strongly bent crystals. Acta Crystallographica Section A: Foundations of Crystallography, 63(3), 273-277.
- New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and comput
- Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). MDPI.
- Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. (2011).
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2H-Pyrano(2,3-b)pyridin-2-one, 4-methyl-7-(4-morpholinyl)-. (n.d.). PubChem. Retrieved from [Link]
- Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (n.d.). MDPI.
- Hasnain, S. S. (2014). Acta E transforms from Structure Reports Online to Crystallographic Communications.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Semantic Scholar.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023).
- Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. (n.d.). PubMed Central.
- Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. (2019).
- Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (n.d.).
